(R)-2-(4-chlorophenyl)propanoic acid is a chiral compound and an important derivative of propanoic acid, characterized by the presence of a chlorophenyl group. This compound is primarily recognized for its biological activity and potential applications in pharmaceuticals, particularly as a non-steroidal anti-inflammatory drug (NSAID).
(R)-2-(4-chlorophenyl)propanoic acid can be derived from various synthetic pathways involving chiral intermediates. It is often synthesized from simpler organic compounds through methods that enhance its enantiomeric purity.
This compound belongs to the class of carboxylic acids and is specifically categorized under phenylpropionic acids due to its structural characteristics, which include a propanoic acid backbone substituted with a chlorophenyl group.
Several synthetic routes have been developed for the preparation of (R)-2-(4-chlorophenyl)propanoic acid. Common methods include:
One notable synthesis involves the use of porcine pancreatic lipase in an aqueous medium, where racemic 2-chloropropionic acid is hydrolyzed selectively to yield (R)-(+)-2-chloropropionic acid . This method demonstrates the effectiveness of enzymatic catalysis in producing enantiomerically pure compounds.
The molecular structure of (R)-2-(4-chlorophenyl)propanoic acid can be represented as follows:
The structure features a propanoic acid group attached to a 4-chlorophenyl substituent, which contributes to its biological activity.
(R)-2-(4-chlorophenyl)propanoic acid participates in various chemical reactions, including:
In laboratory settings, reactions involving this compound are often monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield of the desired products .
The primary mechanism of action for (R)-2-(4-chlorophenyl)propanoic acid relates to its inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain signaling .
Studies have shown that this compound exhibits anti-inflammatory properties comparable to other NSAIDs, making it effective in treating conditions such as arthritis and other inflammatory disorders.
Relevant analyses indicate that the compound maintains stability under various pH conditions but may degrade under extreme alkaline environments .
(R)-2-(4-chlorophenyl)propanoic acid is utilized extensively in pharmaceutical research and development. Its applications include:
Additionally, ongoing research explores its potential as an antimicrobial agent and its effects on various biological systems .
(R)-2-(4-Chlorophenyl)propanoic acid has been efficiently synthesized through copper-catalyzed asymmetric coupling reactions between 4-chlorophenol and 2-halopropionic acid derivatives. A patented methodology employs chiral copper complexes formed from copper(II) chloride and (R,R)-bis(4,5-dihydrooxazolyl) ligands, achieving enantiomeric excess (ee) values exceeding 92% under mild conditions (40-60°C) [1]. The reaction proceeds via enantioselective C-O bond formation, where the chiral catalyst controls the nucleophilic displacement at the chiral center of 2-chloropropionic acid derivatives. Catalyst loadings are typically optimized at 5-10 mol%, with triethylamine serving as an essential base to neutralize the generated hydrogen halide and prevent racemization [1] [3].
Catalyst immobilization significantly enhances practicality and recyclability. Heterogeneous systems utilizing alumina-supported copper oxide (CuO/Al₂O₃) demonstrate comparable enantioselectivity (88-90% ee) while allowing catalyst reuse for ≥5 cycles without significant loss of activity. This approach eliminates costly ligand synthesis and simplifies product purification—critical advantages for industrial-scale production [1] [3]. Reaction optimization studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) improve conversion rates by facilitating substrate-catalyst interactions, while temperatures above 80°C promote racemization, reducing optical purity [1].
Table 1: Asymmetric Catalytic Systems for (R)-2-(4-Chlorophenyl)propanoic Acid Synthesis
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | ee (%) | Reference |
---|---|---|---|---|---|
CuCl₂/(R,R)-Ph-Box | 50 | 24 | 78 | 92 | [1] |
CuO/Al₂O₃ | 60 | 36 | 82 | 89 | [1] |
Pd/β-zeolite (modified) | 40 | 24 | 95* | - | |
CuCl₂/Pyridine-oxazoline | 45 | 30 | 70 | 90 | [8] |
*Yield for hydrogenation intermediate
Chiral oxazoline intermediates serve as pivotal precursors for synthesizing enantiopure (R)-2-(4-chlorophenyl)propanoic acid. A stereocontrolled route involves condensing 4-chlorophenylacetonitrile with (R)-phenylglycinol to form an oxazoline ring, which directs stereoselective alkylation at the α-position. Treatment with methyl iodide/LDA (lithium diisopropylamide) introduces the methyl group with >98% diastereomeric excess (de), followed by acidic hydrolysis (6M HCl, 110°C) to cleave the chiral auxiliary and furnish the target acid without racemization [8]. This method achieves optical purities >99% but requires multi-step purification, limiting throughput [8].
Friedel-Crafts alkylation provides a complementary route using achiral ester precursors. Ethyl 2-chloropropionate reacts with chlorobenzene under anhydrous AlCl₃ catalysis (0.02–0.04 g/ml) at low temperatures (-5–5°C) to yield ethyl 2-(4-chlorophenyl)propanoate regioselectively. Subsequent alkaline hydrolysis (10% NaOH, 80°C) generates the racemic acid, which undergoes kinetic resolution using chiral amines (e.g., (1R,2S)-norephedrine) to isolate the (R)-enantiomer [3] [8]. Though atom-economical (84.9% atom utilization), this method achieves moderate ee (≤85%) unless coupled with advanced crystallization techniques [3].
Table 2: Key Ester and Hydrazone Derivatives in Synthetic Routes
Intermediate | Reagent/Conditions | Function | Optical Outcome |
---|---|---|---|
Ethyl 2-(4-chlorophenyl)propanoate | AlCl₃, toluene, -5°C | Regioselective alkylation | Racemic |
(R)-4-Chlorophenyl-oxazoline | (R)-Phenylglycinol, Δ, then MeI | Diastereoselective methylation | >98% de |
(R)-2-(4-Chlorophenyl)propionyl hydrazide | Hydrazine, EtOH | Crystallization template | Enables chiral resolution |
Lipase-mediated kinetic resolution efficiently enriches the (R)-enantiomer from racemic 2-(4-chlorophenyl)propanoic acid esters. Candida rugosa lipase (CRL) demonstrates high stereoselectivity (E >200) for hydrolyzing the (S)-ethyl ester in biphasic systems (water/isooctane), leaving the (R)-ester intact. After hydrolysis, the (R)-ester is chemically hydrolyzed to yield the acid with 98% ee [3] [4]. Temperature optimization is critical—reactions below 30°C enhance enzyme specificity, while higher temperatures accelerate undesired chemical hydrolysis [4].
Whole-cell biocatalysts offer single-step enantioselective synthesis. Engineered Escherichia coli expressing Lactobacillus acyl-CoA ligase and racemase converts 4-chlorophenylacrylic acid to (R)-2-(4-chlorophenyl)propanoic acid via enantioselective enoyl-CoA reduction. This reductive pathway achieves 95% ee and 80% yield under anaerobic conditions, though substrate concentrations >10 mM inhibit activity [3]. Immobilizing cells in calcium alginate beads improves operational stability, enabling reuse for 7 batches while maintaining >90% ee [4].
Saponification of chiral esters remains indispensable for converting sterically hindered intermediates to the target acid. Ethyl (R)-2-(4-chlorophenyl)propanoate undergoes hydrolysis with 10% sodium carbonate at 70–80°C, preserving stereochemical integrity (>99% ee retention) [3]. Hydrolysis rates double under phase-transfer conditions using tetrabutylammonium bromide, facilitating complete conversion within 2 hours without racemization [3].
Reductive routes from prochiral ketones provide alternative access. 2-(4-Chlorophenyl)prop-2-en-1-one undergoes asymmetric hydrogenation using Pd/beta-zeolite catalysts modified with cinchonidine. At 40°C and 50 psi H₂, this method delivers ethyl (R)-2-(4-chlorophenyl)propanoate in 98% yield, which is subsequently hydrolyzed . Sodium borohydride reduction of 2-(4-chlorophenyl)-3-ketopropanoate esters generates syn-aldol intermediates that undergo oxidative cleavage to the (R)-acid, albeit with lower ee (75–80%) [8].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: